2,3,4-Trifluoro-5-nitrobenzaldehyde

Descripción general

Descripción

2,3,4-Trifluoro-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H2F3NO3 and its molecular weight is 205.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,3,4-Trifluoro-5-nitrobenzaldehyde is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

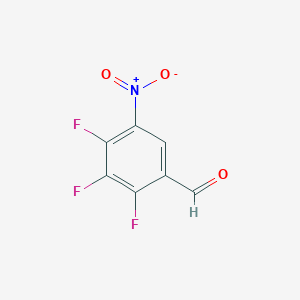

Chemical Structure and Properties

This compound has the molecular formula and features a benzaldehyde group substituted with three fluorine atoms and one nitro group. The presence of these electronegative substituents significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the nitration of a trifluoromethylated benzene derivative followed by formylation. Various methods have been explored to optimize yields and purity, including the use of specific catalysts and reaction conditions.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, studies on related trifluoromethylated compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of trifluoromethyl groups often enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound may influence cell viability in cancer cell lines. In vitro studies suggest that derivatives with similar functional groups can induce apoptosis in specific cancer cells . For example, a compound structurally analogous to this compound demonstrated significant cytotoxic effects on glioblastoma (A172) and gastric (AGS) cancer cell lines with IC50 values indicating substantial cell death at certain concentrations .

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds with nitro groups can generate ROS upon reduction in biological systems, leading to oxidative stress and subsequent cell death.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism or proliferation.

- DNA Interaction : The potential for these compounds to intercalate into DNA or form adducts could also contribute to their cytotoxic effects .

Case Studies

Several studies have focused on the biological evaluation of fluorinated aromatic compounds:

- Antimicrobial Activity : A study examined the antimicrobial properties of several trifluoromethylated derivatives against common pathogens. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against resistant strains .

- Cytotoxicity in Cancer Models : In a comparative study involving various nitro-substituted benzaldehydes, this compound was evaluated for its effects on tumor cell lines. The findings suggested a dose-dependent decrease in cell viability across multiple cancer types .

Data Summary Table

| Property | Value/Observation |

|---|---|

| Molecular Formula | |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Cytotoxicity (IC50) | Significant effects noted in A172 and AGS cell lines |

| Mechanism | ROS generation; enzyme inhibition; DNA interaction |

Aplicaciones Científicas De Investigación

Organic Synthesis

2,3,4-Trifluoro-5-nitrobenzaldehyde serves as an important building block in the synthesis of various complex organic molecules. Its reactivity allows it to participate in multiple chemical reactions:

- Nucleophilic Substitution Reactions: The trifluoromethyl group can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen bonds.

- Condensation Reactions: It can undergo condensation with amines to form imines or with other aldehydes to create more complex structures.

Case Study: Synthesis of Trifluoromethylated Compounds

Recent studies have demonstrated the utility of this compound in synthesizing trifluoromethylated indole derivatives. By employing catalytic olefination reactions, researchers achieved high yields (up to 88%) of ortho-nitrostyrenes that can further be transformed into bioactive indoles .

Medicinal Chemistry

The compound has shown potential in drug development due to its biological activity. The nitro group is known for its ability to be reduced to an amine, which can enhance the pharmacological profile of drug candidates.

- Anticancer Activity: Derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation.

- Antimicrobial Properties: Some studies suggest that compounds derived from this aldehyde exhibit significant antimicrobial activity against various pathogens.

Case Study: Anticancer Properties

Research indicated that certain derivatives of this compound demonstrated selective inhibition of COX-2 enzymes, which are often overexpressed in cancer cells. This selectivity suggests potential for developing targeted cancer therapies .

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and coatings that require specific thermal and chemical resistance due to the stability imparted by fluorinated compounds.

- Fluorinated Polymers: The incorporation of this compound into polymer matrices enhances their thermal stability and hydrophobicity.

- Coatings: It is used in formulating coatings that require resistance to solvents and high temperatures.

Data Table: Comparison of Applications

Propiedades

IUPAC Name |

2,3,4-trifluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO3/c8-5-3(2-12)1-4(11(13)14)6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGHOTIOBPMWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.